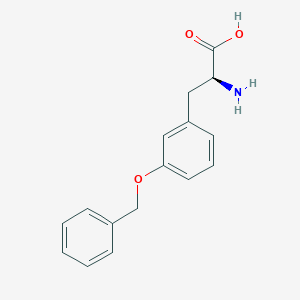

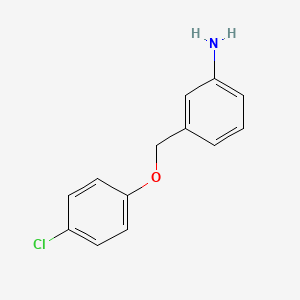

(S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid, also known as ABP, is an amino acid derivative that has been widely used in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in various physiological processes.

Applications De Recherche Scientifique

PPARα/γ Dual Agonists in Diabetes Research

(S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid: serves as a key intermediate in the synthesis of PPARα/γ dual agonists. These compounds target peroxisome proliferator-activated receptors (PPARs), which play crucial roles in glucose and lipid metabolism. By modulating PPAR activity, dual agonists can potentially normalize blood sugar levels in type 2 diabetes patients without causing hypoglycemia .

Heteropeptide Synthesis

Researchers have utilized this compound for the synthesis of heteropeptides. These molecules are essential in drug discovery and development. The unique structure of (S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid allows for diverse peptide modifications, making it valuable in creating bioactive peptides with specific functions .

Hypoglycemic Effects via FFAR1 Agonism

Free fatty acid receptor-1 (FFAR1) agonists hold promise for managing type 2 diabetes. (S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid derivatives, particularly those based on meta-substituted phenylpropanoic acid, exhibit pronounced hypoglycemic effects. These compounds normalize blood glucose levels during hyperglycemia without the risk of inducing low blood sugar .

Anti-Inflammatory Properties

Emerging evidence suggests that (S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid may possess anti-inflammatory properties. Researchers are investigating its potential as a therapeutic agent for inflammatory conditions, including autoimmune diseases and chronic inflammation .

Chemical Biology and Target Identification

The compound’s unique structure makes it an attractive tool for chemical biology studies. Researchers use it to probe protein targets, identify binding sites, and explore cellular pathways. By understanding its interactions, scientists gain insights into disease mechanisms and potential drug targets .

Materials Science and Surface Modification

In materials science, (S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid finds applications in surface modification. Its functional groups allow for controlled attachment to surfaces, enabling tailored material properties. Researchers explore its use in coatings, sensors, and biomaterials .

Mécanisme D'action

Target of Action

It is known to belong to the class of organic compounds known as phenylpropanoic acids . These compounds typically contain a benzene ring conjugated to a propanoic acid .

Mode of Action

As a phenylpropanoic acid derivative, it may interact with its targets in a manner similar to other compounds in this class

Biochemical Pathways

Phenylpropanoic acids are known to play roles in various biochemical processes, but the exact pathways and downstream effects of Starbld0005361 remain to be determined .

Result of Action

As a phenylpropanoic acid derivative, it may exert effects similar to other compounds in this class

Propriétés

IUPAC Name |

(2S)-2-amino-3-(3-phenylmethoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c17-15(16(18)19)10-13-7-4-8-14(9-13)20-11-12-5-2-1-3-6-12/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRFLYKCDZFCHW-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-(3-(benzyloxy)phenyl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-chloroethyl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2434015.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2434019.png)

![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2434023.png)

![N-(3-fluorophenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2434025.png)

![3-[3-(Ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2434026.png)

![1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B2434030.png)

![2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid](/img/structure/B2434031.png)

![2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine](/img/structure/B2434033.png)